
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring system with a hydroxyl group at the fourth position and a methyl group at the second position. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions to yield the desired tetrahydroquinoline derivative . Another approach includes the regioselective 1,4-phosphorylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite or ethyl phenylphosphinate, followed by high diastereoselective reduction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium or platinum on carbon. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical applications .
化学反应分析
Types of Reactions: Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinoline derivatives or reduced to yield different tetrahydroquinoline isomers .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce different stereoisomers of tetrahydroquinoline .
科学研究应用
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology, it is used to study the effects of tetrahydroquinoline derivatives on biological systems. Additionally, it is used in the industry for the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein. This inhibition is relevant for the treatment of neurodegenerative diseases . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and 4-hydroxy-2-quinolone. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,2,3,4-tetrahydroisoquinoline is known for its neuroprotective properties, while 4-hydroxy-2-quinolone exhibits antimicrobial activity .
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Hydroxy-2-quinolone
- 2-Methylquinoline
- Quinoline-4-one derivatives
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3/t7-,10+/m1/s1 |
InChI 键 |
IFQVLAITGJIHRS-XCBNKYQSSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)O |
规范 SMILES |
CC1CC(C2=CC=CC=C2N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


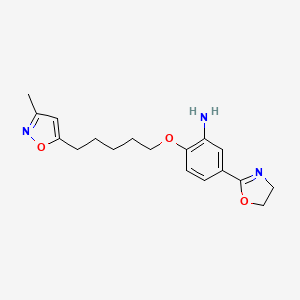

![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
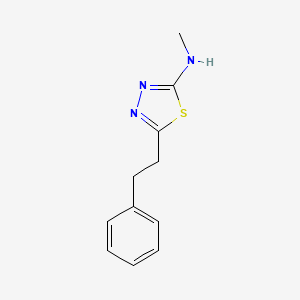
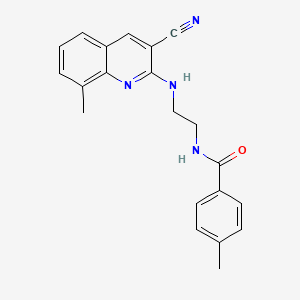

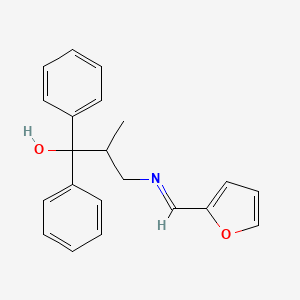
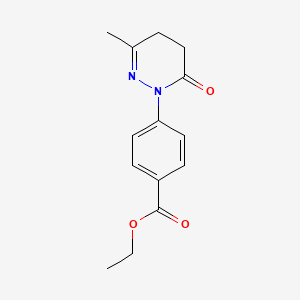

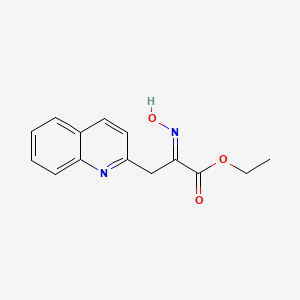

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
